molecular formula C8H13NO B3168789 1-Hydroxy-2-methylcyclohexanecarbonitrile CAS No. 933-35-7

1-Hydroxy-2-methylcyclohexanecarbonitrile

Cat. No. B3168789
CAS RN: 933-35-7
M. Wt: 139.19 g/mol
InChI Key: NYGBXJUCMWPZEF-UHFFFAOYSA-N
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Description

1-Hydroxy-2-methylcyclohexanecarbonitrile is a chemical compound with the molecular formula C8H13NO . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 1-Hydroxy-2-methylcyclohexanecarbonitrile can be represented by the SMILES notation: N#CC1(O)CCCCC1C . The compound has a molecular weight of 139.195 Da .

Scientific Research Applications

1. Conformational Analysis

1-Hydroxy-2-methylcyclohexanecarbonitrile has been studied in terms of its conformational properties. Research indicates that this compound in its crystalline form is almost purely a cis-isomer, while the liquid form is a mixture of cis-and trans-isomers. In the cis-configuration, the conformation cis-ea predominates, while in the trans-configuration, trans-ee is predominant (Batuev, Akhrem, Kamernitskii, & Matveeva, 1961).

2. Chemical Reactions with Other Compounds

The compound has been involved in reactions with tetracyanoethylene. This reaction yielded 2-(1,1,2,2-tetracyanoethyl)cyclohexanones, which underwent a transformation into 3,4-cyanosubstituted 2-aminopyrans under specific conditions. Moreover, 2-Methyl-2-(1,1,2,2-tetracyanoethyl)cyclohexanone reacted with hydroiodic acid, leading to the formation of complex cyclohexanone derivatives (Sheverdov, Ershov, Nasakin, Chernushkin, & Tafeenko, 2002).

3. Application in Synthesis Processes

This chemical has also been used in the synthesis of other complex molecules. For instance, its derivatives have been employed in the synthesis of various chiral 4-hydroxy-3-oxocyclohex-3-enes using organocatalytic processes. These synthesized compounds have potential applications in various fields including medicinal chemistry (Jang et al., 2015).

Safety and Hazards

The safety data sheet for a related compound, 2-Methylcyclohexanol, indicates that it is a combustible liquid, harmful if swallowed, and may cause skin and eye irritation . It is reasonable to expect that 1-Hydroxy-2-methylcyclohexanecarbonitrile may have similar hazards, but specific safety data for this compound was not found in the search results.

Mechanism of Action

properties

IUPAC Name

1-hydroxy-2-methylcyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-7-4-2-3-5-8(7,10)6-9/h7,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGBXJUCMWPZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1(C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-2-methylcyclohexane-1-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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